molecular formula C5H3BrINO B142197 2-Bromo-6-iodopyridin-3-ol CAS No. 129611-32-1

2-Bromo-6-iodopyridin-3-ol

Cat. No. B142197
M. Wt: 299.89 g/mol
InChI Key: IQUADFAYJOJQJA-UHFFFAOYSA-N
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Patent
US09296696B2

Procedure details

To a solution of 2-bromo-3-hydroxypyridine (10 g, 57.5 mmol) and potassium carbonate (15.9 g, 114.9 mmol) in water (130 mL) was added iodine (15 g, 59.2 mmol) and the reaction mixture stirred at room temperature for 23 hours. A small amount of solid sodium metabisulfite was added to the reaction mixture. The reaction mixture was then cooled to 0° C. and acidified to pH 6 by the addition of 1 M aqueous hydrochloric acid. The resulting suspension was stirred at 0° C. for 1 hour then filtered to give 2-bromo-6-iodopyridin-3-ol (13.6 g, 79% yield) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[I:15]I.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].Cl>O>[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([I:15])[N:3]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=CC=C1O
Name
Quantity
15.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 g
Type
reactant
Smiles
II
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1O)I
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.